molecular formula C10H6F2N4O2S B12924321 2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide CAS No. 585570-24-7

2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide

Cat. No.: B12924321
CAS No.: 585570-24-7
M. Wt: 284.24 g/mol
InChI Key: JCLQDWVAFWLIQP-UHFFFAOYSA-N
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Description

N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to reduce waste and improve the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as histone deacetylase (HDAC) and tyrosine kinases, which play crucial roles in cell cycle regulation and apoptosis. By inhibiting these enzymes, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3,4-Thiadiazol-2-yl)pyridine-3-carboxamide
  • N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide
  • N-(4-Nitrophenyl)acetohydrazonoyl bromide derivatives

Uniqueness

N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide is unique due to the presence of both the thiadiazole ring and the difluorobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit multiple molecular targets also sets it apart from other similar compounds .

Properties

CAS No.

585570-24-7

Molecular Formula

C10H6F2N4O2S

Molecular Weight

284.24 g/mol

IUPAC Name

2,6-difluoro-N-(1,3,4-thiadiazol-2-ylcarbamoyl)benzamide

InChI

InChI=1S/C10H6F2N4O2S/c11-5-2-1-3-6(12)7(5)8(17)14-9(18)15-10-16-13-4-19-10/h1-4H,(H2,14,15,16,17,18)

InChI Key

JCLQDWVAFWLIQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=NN=CS2)F

Origin of Product

United States

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